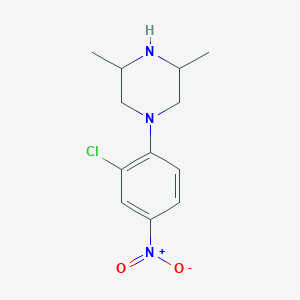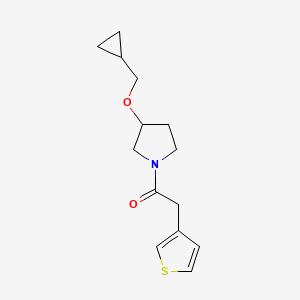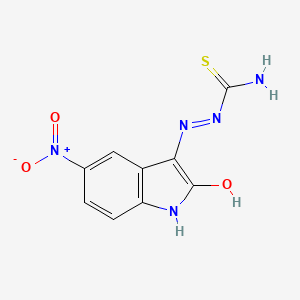![molecular formula C16H15N3O3 B14952211 N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B14952211.png)
N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide is a complex organic compound that belongs to the class of hydrazones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves a multi-step process. One common method is the reaction of phthalide, hydrazine hydrate, and aldehyde in a one-pot reaction. This method is advantageous due to its mild reaction conditions and environmentally friendly nature . The reaction is carried out in ethanol without any catalyst, resulting in moderate to excellent yields of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazones.
Applications De Recherche Scientifique
N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can interact with cellular enzymes and receptors, modulating their functions and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide can be compared with other similar compounds, such as:
- N-(2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities
Propriétés
Formule moléculaire |
C16H15N3O3 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H15N3O3/c20-14-9-5-4-8-13(14)10-18-19-15(21)11-17-16(22)12-6-2-1-3-7-12/h1-10,20H,11H2,(H,17,22)(H,19,21)/b18-10+ |
Clé InChI |
WOZSVDDSXXRWDT-VCHYOVAHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-chlorophenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B14952133.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952139.png)

![5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14952153.png)
![2-(4-chlorophenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952160.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952164.png)
![3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B14952169.png)
![Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B14952188.png)

![3-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B14952192.png)


![1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane](/img/structure/B14952216.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952221.png)
